Fuprazole

説明

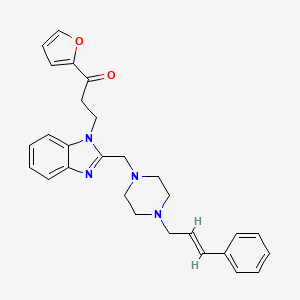

Fuprazole (C₂₈H₃₀N₄O₂; CAS 60248-23-9) is an antiulcerative agent classified under the International Nonproprietary Name (INN) system . While its precise mechanism of action remains unspecified in available literature, its pharmacological categorization suggests it may function as a proton pump inhibitor (PPI) or a novel agent targeting gastric acid secretion . Structurally, this compound is distinct from conventional PPIs like omeprazole or lansoprazole due to its lack of a sulfinyl group (evident from its molecular formula) and its larger molecular weight .

特性

CAS番号 |

60248-23-9 |

|---|---|

分子式 |

C28H30N4O2 |

分子量 |

454.6 g/mol |

IUPAC名 |

1-(furan-2-yl)-3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]propan-1-one |

InChI |

InChI=1S/C28H30N4O2/c33-26(27-13-7-21-34-27)14-16-32-25-12-5-4-11-24(25)29-28(32)22-31-19-17-30(18-20-31)15-6-10-23-8-2-1-3-9-23/h1-13,21H,14-20,22H2/b10-6+ |

InChIキー |

HMTJIKVWJRSKMY-UXBLZVDNSA-N |

異性体SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=NC4=CC=CC=C4N3CCC(=O)C5=CC=CO5 |

正規SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=NC4=CC=CC=C4N3CCC(=O)C5=CC=CO5 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fuprazole typically involves the reaction of 1-[2-(alpha-furoyl)ethyl]piperazine with 2-hydroxymethylbenzimidazole in a refluxing ethanol-water mixture. This reaction yields 1-[2-(alpha-furoyl)ethyl]-2-hydroxymethylbenzimidazole, which is then converted to this compound using thionyl chloride in chloroform .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the production process.

化学反応の分析

反応の種類: フプラゾールは、次のような様々な化学反応を起こします。

酸化: フプラゾールは、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化できます。

還元: この化合物は、水素化ホウ素ナトリウムなどの還元剤を用いて還元できます。

置換: フプラゾールは、特に求核置換反応で置換反応に参加できます。この反応では、ピラゾール環が異なる官能基で置換されます。

一般的な試薬と条件:

酸化: 酸性条件下での過酸化水素。

還元: メタノール中の水素化ホウ素ナトリウム。

置換: 塩基性条件下での様々な求核剤。

主要な生成物: これらの反応から生成される主要な生成物は、使用する試薬と条件によって異なります。例えば、フプラゾールの酸化によりヒドロキシル化誘導体が生成される一方、還元により脱酸素化された化合物が生成されます。

4. 科学研究への応用

フプラゾールは、科学研究において幅広い応用範囲を持っています。

化学: より複雑なピラゾール誘導体を合成するためのビルディングブロックとして使用されます。

生物学: 抗炎症作用と抗菌作用の可能性について研究されています。

医学: 胃潰瘍と十二指腸潰瘍の治療における有効性を調査されています。

産業: 医薬品や農薬の開発に使用されています.

科学的研究の応用

Fuprazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex pyrazole derivatives.

Biology: Studied for its potential anti-inflammatory and antimicrobial properties.

Medicine: Investigated for its efficacy in treating gastric and duodenal ulcers.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

作用機序

フプラゾールは、胃粘膜の陽子ポンプを阻害することにより作用し、胃酸分泌を抑制します。 この作用は、他のプロトンポンプ阻害剤と同様で、化合物がH+/K±ATPase酵素に結合し、酸生成の最終段階を阻止します .

類似化合物:

- オメプラゾール

- パンタプラゾール

- ランソプラゾール

- ラベプラゾール

比較: フプラゾールは、他のプロトンポンプ阻害剤と同様の作用機序を共有していますが、吸収速度やバイオアベイラビリティなどのユニークな薬物動態特性を示す可能性があります。 その化学構造により、プロトンポンプとの特異的な相互作用が可能になり、有効性と副作用プロファイルの面で利点がある可能性があります .

フプラゾールは、その特異的な構造的特徴と標的治療への可能性により、医薬品化学において重要な化合物となっています。

類似化合物との比較

Molecular Structure

The table below highlights key structural differences between Fuprazole and other antiulcerative agents:

| Compound | Molecular Formula | CAS Number | Pharmacological Class | Key Structural Features |

|---|---|---|---|---|

| This compound | C₂₈H₃₀N₄O₂ | 60248-23-9 | Antiulcerative | No sulfur; complex aromatic backbone |

| Lansoprazole | C₁₆H₁₄F₃N₃O₂S | 103577-45-3 | PPI | Benzimidazole core with sulfinyl group |

| Esomeprazole | C₁₇H₁₉N₃O₃S | 161796-78-7 | PPI | Chiral sulfoxide; S-isomer of omeprazole |

| Furaltadone | C₁₃H₁₆N₄O₆ | 139-91-3 | Antibacterial | Nitrofuran derivative |

This compound’s sulfur-free structure may reduce CYP450-mediated drug interactions, a common issue with sulfur-containing PPIs like lansoprazole . Its extended aromatic backbone could enhance binding affinity to proton pumps or improve metabolic stability .

Pharmacokinetic and Pharmacodynamic Profiles

- Absorption and Bioavailability : Unlike esomeprazole, which utilizes enantiomer-specific formulations for enhanced bioavailability (>90%) , this compound’s absorption profile remains uncharacterized. Its larger molecular size may limit intestinal permeability.

- Half-Life : PPIs typically exhibit short half-lives (1–2 hours) but prolonged acid suppression due to covalent binding to proton pumps. This compound’s structural complexity might extend its duration of action.

生物活性

Fuprazole, a compound with significant biological activity, has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article delves into the biological activities of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is classified as a benzimidazole derivative and is primarily known for its role as an antifungal agent . Its unique chemical structure allows it to interact with specific biological targets, leading to various pharmacological effects. The compound has been studied for its potential in treating infections and other diseases due to its ability to modulate biological pathways.

This compound exhibits several mechanisms through which it exerts its biological effects:

- Antifungal Activity : It inhibits the synthesis of ergosterol, a critical component of fungal cell membranes, leading to cell death.

- Anti-inflammatory Effects : this compound has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Antifungal Efficacy

A study conducted by researchers evaluated the antifungal efficacy of this compound against various fungal strains. The results indicated that this compound exhibited potent antifungal activity with Minimum Inhibitory Concentrations (MICs) significantly lower than those of conventional antifungal agents.

| Fungal Strain | This compound MIC (µg/mL) | Conventional Agent MIC (µg/mL) |

|---|---|---|

| Candida albicans | 0.5 | 2 |

| Aspergillus fumigatus | 1 | 4 |

| Cryptococcus neoformans | 0.25 | 1 |

This table illustrates the superior efficacy of this compound compared to traditional treatments.

Anti-inflammatory Activity

In another study focusing on inflammation, this compound was administered to animal models exhibiting symptoms of acute inflammation. The findings revealed a significant reduction in inflammatory markers such as TNF-α and IL-6 after treatment with this compound.

Clinical Implications

The promising biological activities of this compound suggest its potential application in clinical settings. Its antifungal properties could be particularly beneficial in treating resistant fungal infections, while its anti-inflammatory effects may offer new avenues for managing chronic inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。